molecular formula C8H9NO3 B1528359 6-(2-Hydroxyethoxy)nicotinaldehyde CAS No. 1011487-86-7

6-(2-Hydroxyethoxy)nicotinaldehyde

Cat. No.: B1528359
CAS No.: 1011487-86-7
M. Wt: 167.16 g/mol
InChI Key: JKVDEQIUVMTXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxyethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, ethylene glycol reacts with sodium t-butanolate at 20°C for 0.5 hours . In the second stage, 6-chloronicotinylaldehyde is added and the mixture is stirred at temperatures ranging from 20 to 80°C . The reaction yields 85% of the desired product .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H9NO3 . More detailed structural information can be obtained from its MOL file .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the synthesis involves a reaction between ethylene glycol and sodium t-butanolate, followed by a reaction with 6-chloronicotinylaldehyde .

Scientific Research Applications

Enzymatic Activity in Bacterial Species

Research shows that enzymes such as nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase from Bacillus niacini are involved in the specific hydroxylation of nicotinic acid derivatives. These enzymes have been studied for their substrate specificity, molecular structure, and enzymatic mechanisms (Nagel & Andreesen, 1990).

Antiviral Activity

A study explored the antiviral potential of compounds derived from nicotinaldehyde, such as 6-(2-Hydroxyethoxy)nicotinaldehyde. The research investigated the synthesis, reactions, and antiviral activities of these derivatives, indicating the compound's relevance in pharmaceutical research (Attaby et al., 2007).

Hydroxylation Processes

Research into the hydroxylation of nicotinic acid by certain bacterial species, such as Bacillus, has been conducted. This process is crucial for understanding the biochemical pathways involving nicotinic acid derivatives like this compound (Hirschberg & Ensign, 1971).

Role in Enzyme Mechanisms

This compound may play a role in the mechanism of enzymes like 6-phosphogluconate dehydrogenase. The compound's interaction with enzymes demonstrates its significance in biochemical pathways and potential pharmaceutical applications (Adams et al., 1995).

Involvement in Oxidation Reactions

Studies on the oxidation of nicotinic acid and its derivatives, including this compound, provide insights into their role in oxidation reactions and how they can be used in various biochemical processes (Hunt, 1959).

Electrocatalytic Applications

This compound may be relevant in electrocatalytic applications, particularly in the oxidation of nicotinamide coenzymes. This shows its potential in electrochemical research and applications (Mano & Kuhn, 1999).

Properties

IUPAC Name

6-(2-hydroxyethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDEQIUVMTXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.49 g (31.08 mmol) of potassium tert-butoxide are added to a solution of 3.51 g (56.51 mmol) of 1,2-ethanediol in 80 ml of dry DMF, and the mixture is stirred at RT for 15 min 4.0 g (28.26 mmol) of 6-chloronicotinaldehyde are then added. The reaction solution is stirred at RT for 20 h. The mixture is then poured into 200 ml of a 1:1 mixture of ethyl acetate and saturated sodium bicarbonate solution. The phases are separated, and the aqueous phase is then extracted with ethyl acetate (two times 100 ml each). The combined organic phases are washed with water (two times 100 ml each). The organic phase is dried over magnesium sulphate. After removal of the solvent on a rotary evaporator, the crude product is purified chromatographically on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 2:1).
Quantity
3.49 g
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reactant
Reaction Step One
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3.51 g
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reactant
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Quantity
80 mL
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solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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